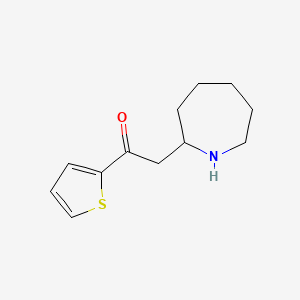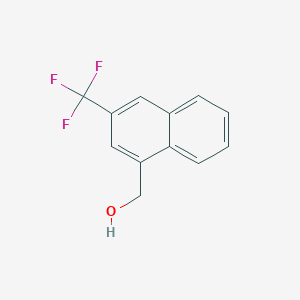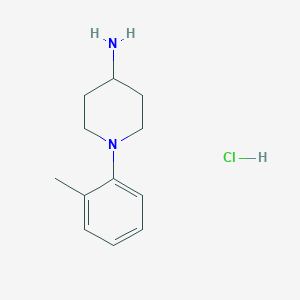
Methyl 4-(naphthalen-2-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(naphthalen-2-yl)butanoate is an organic compound with the molecular formula C15H16O2. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the butanoic acid is substituted with a naphthalene ring at the 2-position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(naphthalen-2-yl)butanoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(naphthalen-2-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(naphthalen-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(naphthalen-2-yl)butanoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-(naphthalen-2-yl)butanol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 4-(naphthalen-2-yl)butanoic acid.
Reduction: 4-(naphthalen-2-yl)butanol.
Substitution: Various substituted derivatives of the naphthalene ring, depending on the specific reaction conditions.
Applications De Recherche Scientifique
Methyl 4-(naphthalen-2-yl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the manufacture of fragrances, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-(naphthalen-2-yl)butanoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(naphthalen-1-yl)butanoate
- Ethyl 4-(naphthalen-2-yl)butanoate
- Methyl 3-(naphthalen-2-yl)propanoate
Uniqueness
Methyl 4-(naphthalen-2-yl)butanoate is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
785-19-3 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
methyl 4-naphthalen-2-ylbutanoate |
InChI |
InChI=1S/C15H16O2/c1-17-15(16)8-4-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,4-5,8H2,1H3 |
Clé InChI |
HHBCKGMAZYXROM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)


![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)





